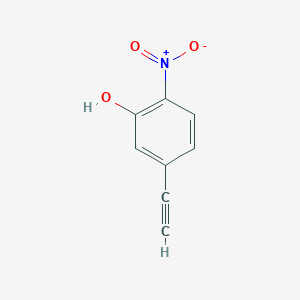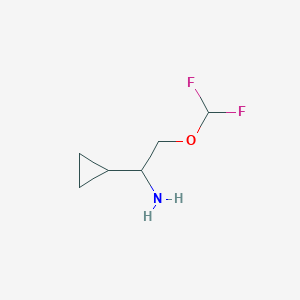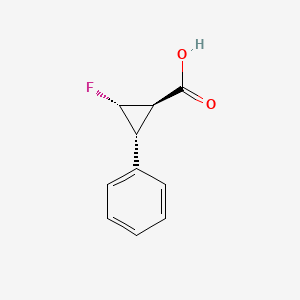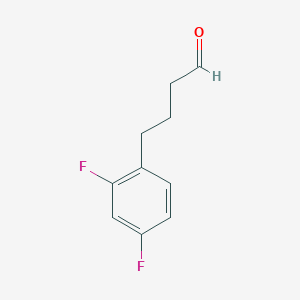
4-(2,4-Difluorophenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluorophenyl)butanal is an organic compound with the molecular formula C10H10F2O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a 2,4-difluorophenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)butanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and butanal.
Grignard Reaction: The 2,4-difluorobenzene is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with butanal under controlled conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the addition of hydrogen to the precursor compounds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Difluorophenyl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: 4-(2,4-Difluorophenyl)butanoic acid
Reduction: 4-(2,4-Difluorophenyl)butanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenyl)butanal involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Redox Reactions: The aldehyde group can participate in redox reactions, influencing cellular oxidative stress and redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4-Difluorophenyl)butanol: The reduced form of 4-(2,4-Difluorophenyl)butanal.
4-(2,4-Difluorophenyl)butanoic acid: The oxidized form of this compound.
2,4-Difluorobenzaldehyde: A related compound with a similar phenyl substitution pattern but different chain length.
Uniqueness
This compound is unique due to its specific combination of a butyl chain and a 2,4-difluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
4-(2,4-difluorophenyl)butanal |
InChI |
InChI=1S/C10H10F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |
InChI-Schlüssel |
FOLQVZDMTAUIQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


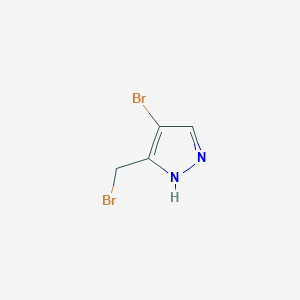
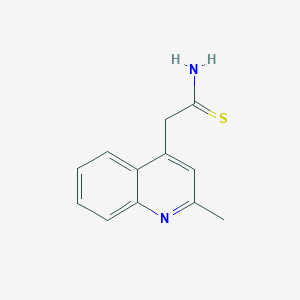


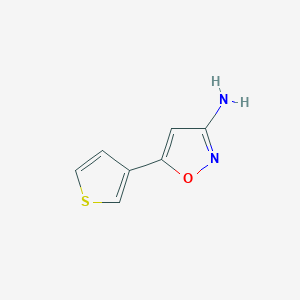
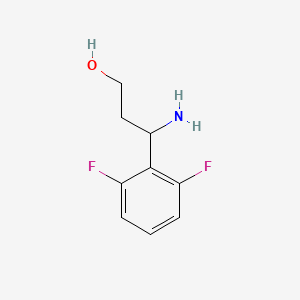
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

